molecular formula C19H27Cl4N3 B14006275 N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride CAS No. 88618-72-8

N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride

Cat. No.: B14006275
CAS No.: 88618-72-8
M. Wt: 439.2 g/mol
InChI Key: OPTIZUCWVPIJMT-UHFFFAOYSA-N
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Description

N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride typically involves multiple steps:

    Formation of the Chloroquinoline Intermediate: The initial step involves the synthesis of the 7-chloroquinoline moiety. This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The next step involves the alkylation of the chloroquinoline intermediate with hexane-1,6-diamine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Formation of the Final Compound: The final step involves the introduction of the 2-chloroethyl groups. This can be achieved through the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on antimalarial, antibacterial, and anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride likely involves interaction with specific molecular targets and pathways. For example:

    Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium parasites, similar to other quinoline derivatives.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with DNA or disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

    Mefloquine: A quinoline-based antimalarial drug.

Uniqueness

N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is unique due to its combination of chloroethyl and chloroquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.

Properties

CAS No.

88618-72-8

Molecular Formula

C19H27Cl4N3

Molecular Weight

439.2 g/mol

IUPAC Name

N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride

InChI

InChI=1S/C19H26Cl3N3.ClH/c20-8-13-25(14-9-21)12-4-2-1-3-10-23-18-7-11-24-19-15-16(22)5-6-17(18)19;/h5-7,11,15H,1-4,8-10,12-14H2,(H,23,24);1H

InChI Key

OPTIZUCWVPIJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCCCCN(CCCl)CCCl.Cl

Origin of Product

United States

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